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molecular formula C8H7N5O2 B8643855 2-methyl-5-(4-nitrophenyl)-2H-tetrazole CAS No. 43131-48-2

2-methyl-5-(4-nitrophenyl)-2H-tetrazole

Cat. No. B8643855
M. Wt: 205.17 g/mol
InChI Key: CEUXZGRTNLGQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893058B2

Procedure details

To a stirred solution of 60% NaH (0.116 g, 2.89 mmol) and MeI (0.196 mL, 3.15 mmol) in DMF (2 mL) (cooled to 0° C., under N2) is added dropwise, a solution of 5-(4-nitrophenyl)-1H-tetrazole (0.502, 2.63 mmol) in DMF (7 mL). The reaction mixture is stirred under N2 for 1 hour and 30 min at 5° C. and then quenched with water and extracted with EtOAc. The organic layers are combined and washed with sat. NaCl, dried over MgSO4, filtered and evaporated to give a residue purified by silica gel column chromatography. Elution with 80:20 followed by 60:40 petroleum ether-EtOAc affords 2-methyl-5-(4-nitro-phenyl)-2H-tetrazole (0.265 g, 49%) as a white solid and 1-methyl-5-(4-nitro-phenyl)-1H-tetrazole (37.7 mg, 7%) as a yellow solid. The isomers are identified by NOE experiments.
Name
Quantity
0.116 g
Type
reactant
Reaction Step One
Name
Quantity
0.196 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3]I.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[NH:18][N:17]=[N:16][N:15]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>CN(C=O)C>[CH3:3][N:16]1[N:17]=[N:18][C:14]([C:11]2[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[N:15]1.[CH3:3][N:15]1[C:14]([C:11]2[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[N:18][N:17]=[N:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.116 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.196 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.63 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN=NN1
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under N2 for 1 hour and 30 min at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
Elution with 80:20

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(N=N1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.265 g
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles
CN1N=NN=C1C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 mg
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893058B2

Procedure details

To a stirred solution of 60% NaH (0.116 g, 2.89 mmol) and MeI (0.196 mL, 3.15 mmol) in DMF (2 mL) (cooled to 0° C., under N2) is added dropwise, a solution of 5-(4-nitrophenyl)-1H-tetrazole (0.502, 2.63 mmol) in DMF (7 mL). The reaction mixture is stirred under N2 for 1 hour and 30 min at 5° C. and then quenched with water and extracted with EtOAc. The organic layers are combined and washed with sat. NaCl, dried over MgSO4, filtered and evaporated to give a residue purified by silica gel column chromatography. Elution with 80:20 followed by 60:40 petroleum ether-EtOAc affords 2-methyl-5-(4-nitro-phenyl)-2H-tetrazole (0.265 g, 49%) as a white solid and 1-methyl-5-(4-nitro-phenyl)-1H-tetrazole (37.7 mg, 7%) as a yellow solid. The isomers are identified by NOE experiments.
Name
Quantity
0.116 g
Type
reactant
Reaction Step One
Name
Quantity
0.196 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3]I.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[NH:18][N:17]=[N:16][N:15]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>CN(C=O)C>[CH3:3][N:16]1[N:17]=[N:18][C:14]([C:11]2[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[N:15]1.[CH3:3][N:15]1[C:14]([C:11]2[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[N:18][N:17]=[N:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.116 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.196 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.63 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN=NN1
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under N2 for 1 hour and 30 min at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
Elution with 80:20

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(N=N1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.265 g
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles
CN1N=NN=C1C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 mg
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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